molecular formula C11H22O2Si B14224941 6-(Trimethylsilyl)octa-6,7-diene-1,5-diol CAS No. 645614-04-6

6-(Trimethylsilyl)octa-6,7-diene-1,5-diol

Cat. No.: B14224941
CAS No.: 645614-04-6
M. Wt: 214.38 g/mol
InChI Key: LPBLGSJZPMPWGK-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)octa-6,7-diene-1,5-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octadiene backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)octa-6,7-diene-1,5-diol typically involves the reaction of octadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The double bonds in the octadiene backbone can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) can be used to replace the trimethylsilyl group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trimethylsilyl)octa-6,7-diene-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)octa-6,7-diene-1,5-diol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. The double bonds in the octadiene backbone can participate in various chemical reactions, modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • 2,7-Octadiene-1,6-diol, 2,6-dimethyl-
  • 2,6-Dimethylocta-1,7-diene-3,6-diol
  • 3,7-Dimethylocta-1,5-dien-3,7-diol

Uniqueness: 6-(Trimethylsilyl)octa-6,7-diene-1,5-diol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

CAS No.

645614-04-6

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

InChI

InChI=1S/C11H22O2Si/c1-5-11(14(2,3)4)10(13)8-6-7-9-12/h10,12-13H,1,6-9H2,2-4H3

InChI Key

LPBLGSJZPMPWGK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C=C)C(CCCCO)O

Origin of Product

United States

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